Orbofiban was synthesized at G. D. Searle in Skokie, Illinois, and has been studied extensively in clinical trials, including the OPUS (Orbofiban in Patients with Unstable Angina) trial, which evaluated its efficacy and safety in patients with unstable coronary syndromes . It falls under the category of antithrombotic agents and is specifically designed to inhibit platelet function.
Orbofiban's molecular structure can be described by its chemical formula, which is CHNO. The compound features a complex arrangement that includes:
The three-dimensional conformation of orbofiban allows it to fit into the binding site of the glycoprotein IIb/IIIa receptor effectively, which is critical for its mechanism of action .
Orbofiban participates in several significant chemical reactions:
The mechanism of action of orbofiban revolves around its ability to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor:
Orbofiban exhibits several notable physical and chemical properties:
Orbofiban's primary application lies in cardiovascular medicine:
Orbofiban is an orally active, non-peptide antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3). Its active metabolite, SC-57101A, binds specifically to the GPIIb/IIIa receptor, preventing fibrinogen from cross-linking adjacent platelets—the final common pathway for platelet aggregation induced by multiple agonists (e.g., ADP, collagen, thrombin) [2] [3]. This mechanism delivers broad-spectrum antiplatelet activity, distinct from agents like aspirin (which only inhibits thromboxane A2 pathways) or clopidogrel (which blocks ADP receptors) [7].
Preclinical studies demonstrated Orbofiban's potency:
Table 1: Pharmacodynamic Profile of Orbofiban's Active Metabolite (SC-57101A)
Agonist | IC₅₀ (μM) | Maximum Inhibition (%) | Model System |
---|---|---|---|
ADP | 0.11 | >95% | Guinea pig PRP |
Collagen | 0.11 | >95% | Guinea pig PRP |
Thrombin | ~0.15* | >90% | Human PRP |
Estimated from thrombin-activating peptide data [3] [6]. PRP: Platelet-rich plasma.
Unlike first-generation IV GPIIb/IIIa inhibitors (e.g., abciximab), Orbofiban exhibits high selectivity for αIIbβ3 over closely related integrins:
This specificity contrasts with abciximab, which binds αVβ3 and αMβ2, potentially contributing to bleeding or immune complications [1]. Orbofiban’s structure—a tyrosine-derived non-peptide mimetic—optimizes affinity for αIIbβ3’s RGD (arginine-glycine-aspartate) binding pocket while avoiding auxiliary integrins [2] [8].
Table 2: Selectivity Profile of Orbofiban vs. Other GPIIb/IIIa Antagonists
Agent | αIIbβ3 IC₅₀ (nM) | αVβ3 Cross-reactivity | αMβ2 Cross-reactivity |
---|---|---|---|
Orbofiban | 29–61* | Negligible | Negligible |
Abciximab | ~5–10 | High | Moderate |
Eptifibatide | ~120 | Low | None |
Plasma concentration range achieving IC₅₀ in humans [1] [6].
Paradoxically, Orbofiban demonstrates partial agonist activity under specific conditions. By inducing conformational changes in GPIIb/IIIa, it may trigger prothrombotic signaling:
This phenomenon is concentration-dependent: agonist effects dominate at suboptimal doses (<50 ng/mL), potentially explaining clinical inefficacy in the OPUS-TIMI 16 trial [5] [6].
Orbofiban exerts distinct effects based on aggregate size due to shear stress-dependent inhibition:
Guinea pig studies illustrate this dichotomy:
Orbofiban (10 mg/kg) reduced collagen-induced microaggregate formation by 85% but only inhibited large arterial thrombi by 40% [3].
This differential efficacy underscores limitations in preventing occlusive thrombosis in high-risk ACS patients despite robust ex vivo platelet inhibition [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1